7-Epi lincomycin hydrochloride

Catalog No.
S533201
CAS No.
859-18-7
M.F
C18H35ClN2O6S
M. Wt
443.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Epi lincomycin hydrochloride

CAS Number

859-18-7

Product Name

7-Epi lincomycin hydrochloride

IUPAC Name

(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride

Molecular Formula

C18H35ClN2O6S

Molecular Weight

443.0 g/mol

InChI

InChI=1S/C18H34N2O6S.ClH/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25);1H/t9-,10-,11+,12-,13+,14-,15-,16-,18-;/m1./s1

InChI Key

POUMFISTNHIPTI-BOMBIWCESA-N

SMILES

Array

solubility

>66.5 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Epilincomycin, Hemihydrate Lincomycin Monohydrochloride, Lincocin, Lincolnensin, Lincomycin, Lincomycin A, Lincomycin Hydrochloride, Lincomycin Monohydrochloride, Lincomycin Monohydrochloride, (2S-cis)-Isomer, Lincomycin Monohydrochloride, (L-threo)-Isomer, Lincomycin Monohydrochloride, Hemihydrate, Lincomycin, (2S-cis)-Isomer, Lincomycin, (L-threo)-Isomer

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O.Cl

The exact mass of the compound Lincomycin hydrochloride is 442.1904 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70731. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Lincosamides. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

7-Epi lincomycin hydrochloride is the hydrochloride salt of 7-epilincomycin, the C-7 epimer of the lincosamide antibiotic, lincomycin. It is primarily known in industrial and research settings as a critical impurity generated during the fermentation and production of lincomycin. Consequently, its principal value is not as a direct therapeutic agent but as an indispensable analytical reference standard for quality control and a specific stereoisomeric precursor for synthetic chemistry. Procuring this specific epimer is essential for applications where the stereochemistry at the C-7 position dictates biological activity or synthetic outcomes.

Substituting 7-Epi lincomycin hydrochloride with its parent compound, lincomycin, is unfeasible for its primary applications due to stereochemical differences at the C-7 position. This single chiral center inversion drastically reduces antibacterial potency, making it unsuitable as a direct antibiotic substitute. Furthermore, in synthetic applications such as the preparation of clindamycin analogs, the C-7 stereocenter dictates the stereochemical outcome of subsequent reactions; using lincomycin instead of 7-epilincomycin yields a different diastereomer. For analytical purposes, using lincomycin as a reference for quantifying the 7-epimer impurity would lead to inaccurate and invalidatable chromatographic methods, compromising quality control in pharmaceutical manufacturing.

Significantly Reduced Antibacterial Potency Compared to Lincomycin

The biological activity of 7-epilincomycin is substantially lower than that of lincomycin. Early structure-activity relationship studies demonstrated that the inversion of the hydroxyl group from the (R) configuration in lincomycin to the (S) configuration in 7-epilincomycin results in a significant loss of potency against Gram-positive bacteria. For instance, against Sarcina lutea, 7-epilincomycin exhibits only about 4% of the activity of lincomycin.

Evidence DimensionIn Vitro Antibacterial Activity (Potency)
Target Compound DataRelative potency of ~4% vs. Sarcina lutea
Comparator Or BaselineLincomycin (100% relative potency)
Quantified DifferenceApprox. 25-fold lower activity
ConditionsMicrobiological assay against Sarcina lutea ATCC 9341.

This quantifies the impact of the C-7 stereocenter, making the pure epimer essential for SAR studies and for accurately assessing the potency of lincomycin batches where it is present as an impurity.

Unique Stereochemical Precursor for Synthesis of Clindamycin Analogs

The synthesis of clindamycin involves the replacement of the C-7 hydroxyl group of lincomycin with chlorine, which proceeds with an inversion of configuration. Halogenation of lincomycin (7R-OH) yields clindamycin, which has a 7S-chloro configuration. Critically, performing the same reaction on 7-epilincomycin (7S-OH) results in the opposite stereochemical outcome, yielding 7(R)-chloro-7-deoxylincomycin, the C-7 epimer of clindamycin.

Evidence DimensionStereochemical Outcome of Halogenation
Target Compound DataYields 7(R)-halo-7-deoxylincomycin
Comparator Or BaselineLincomycin (yields 7(S)-halo-7-deoxylincomycin, i.e., clindamycin)
Quantified DifferenceProduces the opposite, non-interchangeable diastereomer
ConditionsReaction with thionyl chloride or similar halogenating agents.

For chemists aiming to synthesize the 7-epimer of clindamycin for research or as a reference standard, 7-epilincomycin is the mandatory, non-substitutable starting material.

Mandatory Reference Standard for Pharmaceutical Quality Control (QC)

Regulatory bodies like the European Pharmacopoeia (Ph. Eur.) list 7-epilincomycin as a specified impurity (Impurity D) that must be monitored in lincomycin hydrochloride active pharmaceutical ingredients (APIs). Validated HPLC methods for lincomycin analysis require a purified standard of 7-epilincomycin to ensure accurate peak identification and quantification. Chromatographic methods have been developed specifically to achieve baseline separation between lincomycin, lincomycin B, and 7-epilincomycin, demonstrating the need for individual reference materials for method development and validation.

Evidence DimensionRegulatory and Analytical Requirement
Target Compound DataRequired as a certified reference material (CRM) for impurity profiling.
Comparator Or BaselineLincomycin API (the material being tested).
Quantified DifferenceQualitative but absolute requirement for analytical validation.
ConditionsReversed-phase HPLC with UV or electrochemical detection as per pharmacopeial methods.

Procurement of 7-epilincomycin hydrochloride is non-negotiable for any QC laboratory involved in the release testing of lincomycin API or formulated products.

Structure-Activity Relationship (SAR) Studies

Ideal for researchers investigating the impact of C-7 stereochemistry on the binding affinity to the 50S ribosomal subunit and overall antibacterial activity of lincosamides. The compound serves as a low-activity negative control against the highly active parent, lincomycin.

Pharmaceutical Impurity Profiling and Quantification

Essential for use as a certified reference standard in analytical laboratories performing quality control on lincomycin raw materials and finished products, ensuring compliance with regulatory impurity limits.

Synthetic Precursor for Novel Lincosamide Analogs

The required starting material for the stereospecific synthesis of 7-epi-clindamycin and other 7(R)-substituted lincosamide derivatives, enabling the exploration of novel antibiotic candidates with altered pharmacological profiles.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Amorphous solid

XLogP3

0.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

442.1904357 Da

Monoisotopic Mass

442.1904357 Da

Heavy Atom Count

28

Decomposition

When heated to decomposition it emits very toxic fumes of /oxides of sulfur and oxides of nitrogen/.

Appearance

Solid powder

Melting Point

187-190

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GCW8Y9936L

Related CAS

154-21-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 78 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (60.26%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (41.03%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (60.26%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (60.26%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H410 (38.46%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Lincomycin is indicated for the treatment of serious bacterial infections by susceptible strains of streptococci, pneumococci, and staphylococci in patients who are allergic to penicillins or for situations in which a penicillin is deemed inappropriate. As with all antibacterial agents, lincomycin should only be used to treat infections proven or strongly suspected to be caused by susceptible bacteria.

Therapeutic Uses

Anti-Bacterial Agents
Lincomycin is used in the treatment of serious infections caused by susceptible staphylococci, Streptococcus pneumoniae, and other streptococci. /Included in US product labeling/
MEDICATION (VET): Used im in swine for arthritis and pneumonia, particularly that caused by mycoplasma spp.
MEDICATION (VET): To help increase weight gains and feed efficiency in floor raised broilers.
For more Therapeutic Uses (Complete) data for LINCOMYCIN (9 total), please visit the HSDB record page.

Pharmacology

Lincomycin Hydrochloride Anhydrous is the anhydrous hydrochloride salt form of lincomycin, a lincosamide antibiotic originally identified in actinomycete Streptomyces lincolnensis with activity against gram-positive cocci and anaerobic bacteria.

MeSH Pharmacological Classification

Protein Synthesis Inhibitors

Mechanism of Action

Lincomycin contains the unusual amino acid moiety propyl hygric acid linked to the sugar moiety α-methylthiolincosamine (α-MTL) that, like other lincosamides, functions as a structural analogue of the 3' end of L-Pro-Met-tRNA and deacylated-tRNA to interact with the 23S rRNA of the 50S bacterial ribosomal subunit. Detailed investigations into the mechanism of the related lincosamide [clindamycin] suggested a two-phase binding, instantaneously to the A-site with a shift in equilibrium towards the P-site over several seconds. This shift appears to be due to rotation of the propyl hygric acid moiety, while the α-MTL remains relatively stationary. Recent crystal structures of lincomycin in complex with the 50S ribosomal subunit of _Staphylococcus aureus_ show that the α-MTL moiety forms hydrogen bonds with C2611, A2058, G2505, A2059, and G2503 of the 23S rRNA while the propyl hygric acid moiety interacts only through van der Waals contacts, suggesting it may be free to rotate similar to [clindamycin]. This mechanism is supported by the observation that the most common resistance mechanism, which also affects macrolides and streptogramin B (MSLB resistance) involves methylation of A2058; other resistance mechanisms similarly target residues such as A2058, A2059, and C2611.
Lincomycin may be bacteriostatic or bactericidal in action, depending on the concentration of the drug attained at the site of infection and the susceptibility of the infecting organism. Lincomycin appears to inhibit protein synthesis in susceptible organisms by binding to 50S ribosomal subunits; the primary effect is inhibition of peptide bond formation. The site of action appears to be the same as that of clindamycin, erythromycin, and chloramphenicol.
/The authors/ ... investigated the inhibition of peptide bond formation by the antibiotic lincomycin, at 150 mM NH4Cl. /The authors/ ... used an in vitro system in which a ribosomal ternary complex, the acetyl[3H] phenylalanine-tRNA-70 S ribosome-poly(U) complex (complex C), reacts with puromycin, forming peptide bonds. Complex C can be considered an analog of the elongating ribosomal complex and puromycin an analog of aminoacyl-tRNA. In a previous study /the authors/ ... reported on the kinetics of inhibition by lincomycin at 100 mM NH4Cl. In the present investigation, /the authors/ ... find that an increase of the ammonium ion concentration to 150 mM causes profound changes in the kinetic behavior of the system, which can be summarized as follows. First, the association rate for complex C and lincomycin is increased. At a lincomycin concentration of 10 uM the apparent equilibration rate constant is 4.3 min-1 at 100 mM NH4Cl, whereas it becomes 6.7 min-1 at 150 mM. Second, at 150 mM NH4Cl, with increasing concentrations of lincomycin, there is a transition from competitive to mixed-noncompetitive inhibition. The prevailing notion is that lincomycin acts at the ribosomal A-site, a mechanism that agrees only with competitive kinetics (mutually exclusive binding between puromycin and lincomycin). At the molecular level, the change in the kinetics of inhibition that we observe may mean that the mutually exclusive binding between aminoacyl-tRNA and lincomycin is converted to simultaneous binding, as a result of conformational changes occurring in the elongating ribosomal complex.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

859-18-7
7179-49-9

Absorption Distribution and Excretion

A 600 mg dose of lincomycin administered over two hours intravenously results in an average Cmax of 15.9 μg/mL while the same dose given by intramuscular injection produces an average Cmax of 11.6 μg/mL after 60 minutes. Lincomycin administered intramuscularly to healthy adult male volunteers in doses between 600 and 1500 mg had an AUC0-∞ between 92.22 and 159.91 μg\*h/mL. A similar study using intravenous infusion of 600-2400 mg lincomycin found AUC0-∞ values between 72.5 and 212.8 μg\*h/mL. Overall, the AUC increases disproportionally to dose.
Following a 600 mg dose of lincomycin given either intramuscularly or intravenously, the urinary excretion ranges from 1.8-30.3% of the administered dose. Bile is also thought to be an important route of elimination. Dose adjustments are required in patients with either renal or hepatic impairment.
Lincomycin administered intravenously to healthy adult males had a steady-state volume of distribution of 63.8 ± 23.8, 78.8 ± 17.0, and 105.1 ± 43.1 L for 600, 1200, and 2400 mg doses, respectively.
Lincomycin administered intravenously to healthy adult males had a clearance of 9.9 ± 2.5, 10.0 ± 2.0, and 11.8 ± 2.4 L/h for 600, 1200, and 2400 mg doses, respectively.
Lincomycin is rapidly but only partially (20 to 35%) absorbed from gi tract ... Peak plasma concn avg 2 to 5 ug/mL after oral dose of 500 mg; values maintained ... for most gram-pos microorganisms for 6 to 8 hr, and detectable antibacterial activity persists for 12 hr or more. Im injection results in max plasma concn within 30 min.
Urinary excretion ... is limited and quite variable; about 5% of oral dose and 15% of parenteral dose appear in urine. The bile is important route of excretion of ... antibiotic. Drug appears in active form in feces after oral and parenteral admin, suggesting excretion in bile, through intestinal wall or both.
Lincomycin is distributed in both extracellular and intracellular fluids and is detectable in most human tissues. Reaches insignificant concn in cerebrospinal fluid in persons with normal meninges, and attains concn that are approx 40% of those in plasma in cases of meningitis.
Lincomycin is distributed into milk; concentrations of 0.5-2.4 ug/mL have been reported in human milk.
For more Absorption, Distribution and Excretion (Complete) data for LINCOMYCIN (12 total), please visit the HSDB record page.

Metabolism Metabolites

Lincomycin metabolism is poorly defined, though the primary product recovered following administration in humans is unchanged lincomycin.
Lincomycin is partially metabolized in the liver and both drug and metabolites are excreted in urine, bile, and feces.

Associated Chemicals

Lincomycin hydrochloride anhydrous; 859-18-7
Lincomycin hydrochloride monohydrate; 7179-49-9

Wikipedia

Lincomycin
Holothurin

Drug Warnings

Nonspecific colitis and diarrhea, as well as potentially fatal Clostridium difficile-associated diarrhea and colitis (CDAD; also known as antibiotic-associated diarrhea and colitis or pseudomembranous colitis), have occurred in patients receiving lincomycin. Treatment with anti-infectives alters normal colon flora and may permit overgrowth of C. difficile. CDAD has been reported with nearly all anti-infectives, including lincomycin, and may range in severity from mild diarrhea to fatal colitis. C. difficile produces toxins A and B, which contribute to the development of CDAD; hypertoxin-producing strains of C. difficile are associated with increased morbidity and mortality since these infections may be refractory to anti-infectives and colectomy may be required.
Overgrowth of yeasts may occur in intestinal tract.
... Other reactions recorded after oral therapy are glossitis, stomatitis, nausea, vomiting, pruritus ani, various skin rashes, urticaria, generalized pruritus, and vaginitis. Parenteral admin ... followed rarely by neutropenia, leukopenia, and thrombopenia ... which disappear when therapy is stopped.
... Other rare untoward effects ... /include/ angioedema, serum sickness, anaphylaxis, photosensitivity, and cardiopulmonary arrest (after rapid intravenous infusion).
For more Drug Warnings (Complete) data for LINCOMYCIN (20 total), please visit the HSDB record page.

Biological Half Life

Lincomycin has a biological half-life of 5.4 ± 1.0 hours following intramuscular or intravenous administration, which is prolonged in patients with impaired hepatic or renal function.
The plasma half-life of lincomycin is 4-6.4 hours in patients with normal renal function. The plasma half-life is increased in proportion to the degree of impairment in patients with reduced renal or hepatic function.100 Plasma half-lives as high as 3 times normal have been reported in patients with severe renal impairment. The half-life may be 2 times normal in patients with hepatic impairment.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Lincomycin was produced originally by the actinomycete Streptomyces lincolnensis var. lincolnensis, NRRL 2936. Subsequently, it has been produced by a variety of Streptomyces strains and by strain 1146 of Actinomyces roseolus. Extraction by standard procedures using Sarcina lutea as the assay organism on agar trays leads to a crystalline hydrochloride having molecular formula C18-H34-N2-O6-S.HCl.1/2 H2O. A second, more dense form exists as the monohydrate, and this latter form of lincomycin hydrochloride is the Upjohn trademarked Lincocin available commercially.
... Produced by streptomyces lincolnensis var lincolnensis.
Antibiotics are fermentation products and are isolated either as unfinished products or as intermediates, generally solid substances of limited stability. They are purified by methods normally employed in organic chemistry, which include chromatography, crystallization, and precipitation. /Antibiotics/

Analytic Laboratory Methods

Analyte: Lincomycin; matrix: tissue; procedure: high performance liquid chromatography; limit of detection: 7 ng/mL (muscle), 12 ng/g (skin)
Analyte: Lincomycin; matrix: tissue; procedure: high performance liquid chromatography with ultraviolet detection at 214 nm
Analyte: Lincomycin; matrix: solutions; procedure: high performance liquid chromatography with ultraviolet detection at 214 nm
Analyte: Lincomycin; matrix: solutions; procedure: high pressure liquid chromatography with ultraviolet detection at 214 nm
For more Analytic Laboratory Methods (Complete) data for LINCOMYCIN (11 total), please visit the HSDB record page.

Storage Conditions

Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity. Store in a cold place.
Lincomycin hydrochloride injection should be stored at 20-25 °C; freezing should be avoided.

Interactions

Lincomycin has been shown to have neuromuscular blocking properties that may enhance the neuromuscular blocking action of other agents (e.g., ether, tubocurarine, pancuronium). Lincomycin should be used with caution in patients receiving such agents.
When administered concomitantly, kaolin reduces the GI absorption of lincomycin by as much as 90%, resulting in decreased plasma concentrations of the antibiotic. If administration of both drugs is necessary, patients should receive kaolin at least 2 hours before lincomycin.
Because of reported in vitro antagonism between lincomycin and erythromycin, the drugs should not be used concomitantly.
Antiperistaltic agents, such as opiates, difenoxin, diphenoxylate, or loperamide, may prolong or worsen pseudomembranous colitis by delaying toxin elimination.

Stability Shelf Life

Stable in light and air. /Lincomycin HCl, USP/

Dates

Last modified: 08-15-2023
1: Chen CE, Zhang H, Ying GG, Zhou LJ, Jones KC. Passive sampling: A cost-effective method for understanding antibiotic fate, behaviour and impact. Environ Int. 2015 Dec;85:284-91. doi: 10.1016/j.envint.2015.10.001. Epub 2015 Oct 30. PubMed PMID: 26451705.

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